molecular formula C7H4Cl2N2 B8459835 3-Chloro-5-(chloromethyl)picolinonitrile CAS No. 1186637-83-1

3-Chloro-5-(chloromethyl)picolinonitrile

Cat. No.: B8459835
CAS No.: 1186637-83-1
M. Wt: 187.02 g/mol
InChI Key: LUSJPWDOJBZYAN-UHFFFAOYSA-N
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Description

3-Chloro-5-(chloromethyl)picolinonitrile (CAS 1186637-83-1) is a high-purity chemical building block with the molecular formula C7H4Cl2N2 and a molecular weight of 187.02 g/mol . This compound features a picolinonitrile core that is functionalized with both chloro and chloromethyl groups at the 3 and 5 positions, respectively. This unique structure, represented by the SMILES notation N#Cc1ncc(CCl)cc1Cl, makes it a valuable intermediate for researchers in medicinal and synthetic chemistry . The presence of multiple reactive sites allows for diverse chemical transformations; the chloromethyl group is amenable to nucleophilic substitution, while the chlorine on the pyridine ring can undergo metal-catalyzed cross-coupling reactions. The electron-withdrawing nitrile group further influences the electronic properties of the ring system. As such, this reagent is primarily used in the synthesis of more complex nitrogen-containing heterocycles, which are pivotal scaffolds in the development of active pharmaceutical ingredients (APIs) and agrochemicals . Nitrogen-containing heterocycles like those derived from this building block are found in a wide range of therapeutics, including antimicrobials, antiepileptics, and anticancer agents . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Properties

CAS No.

1186637-83-1

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

3-chloro-5-(chloromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H4Cl2N2/c8-2-5-1-6(9)7(3-10)11-4-5/h1,4H,2H2

InChI Key

LUSJPWDOJBZYAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C#N)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their properties are compared below:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications
3-Chloro-5-(chloromethyl)picolinonitrile Cl (3), -CH$_2$Cl (5), -CN (2) C$7$H$4$Cl$2$N$2$ ~187.0 (inferred) Hypothetical: Pharmaceutical intermediate
3-Chloro-5-(trifluoromethyl)picolinonitrile Cl (3), -CF$_3$ (5), -CN (2) C$7$H$2$ClF$3$N$2$ 206.55 Precursor to fluopicolide (fungicide)
5-(Chloromethyl)picolinonitrile hydrochloride -CH$_2$Cl (5), -CN (2), HCl C$7$H$6$Cl$2$N$2$ 189.04 Pharmaceutical intermediate (e.g., protein degraders)
6-Chloro-5-(trifluoromethyl)picolinonitrile Cl (6), -CF$_3$ (5), -CN (2) C$7$H$2$ClF$3$N$2$ 206.55 Unspecified (structural analog)
Ethyl 3-chloro-5-(trifluoromethyl)picolinate Cl (3), -CF$_3$ (5), -COOEt (2) C$9$H$7$ClF$3$NO$2$ 261.6 Agrochemical synthesis
Key Observations :
  • Substituent Effects: Chloromethyl (-CH$_2$Cl): Enhances reactivity for nucleophilic substitution (e.g., Suzuki-Miyaura coupling) . This group is critical in pharmaceutical intermediates, as seen in 5-(chloromethyl)picolinonitrile hydrochloride’s use in protein degrader synthesis . Trifluoromethyl (-CF$_3$): Imparts metabolic stability and lipophilicity, making it common in agrochemicals like fluopicolide . Positional Isomerism: For example, 6-chloro-5-(trifluoromethyl)picolinonitrile vs. 3-chloro-5-(trifluoromethyl)picolinonitrile —the position of chlorine alters electronic effects and biological activity.
  • Reactivity :

    • Chloromethyl derivatives are more reactive than trifluoromethyl analogs due to the labile C-Cl bond, enabling downstream modifications .
    • Trifluoromethyl groups are electron-withdrawing, stabilizing the pyridine ring and influencing regioselectivity in reactions .

Q & A

Basic: What synthetic methodologies are effective for preparing 3-Chloro-5-(chloromethyl)picolinonitrile, and how do reaction conditions influence yield?

Answer:
A key synthetic route involves nucleophilic substitution and cross-coupling reactions . For example, a precursor like 3-chloro-5-(trifluoromethyl)picolinonitrile can be functionalized via substitution of its chlorine atom. In one protocol, L-tert-leucinol is condensed with the precursor, followed by a Suzuki-Miyaura cross-coupling reaction to introduce aryl groups (e.g., 4-methoxycarbonylphenyl) . Reaction conditions such as catalyst choice (e.g., Pd-based catalysts), solvent polarity, and temperature critically impact yield. Lower temperatures (e.g., 0–20°C) and anhydrous solvents (e.g., THF) are recommended to minimize side reactions.

Advanced: How can researchers optimize the Suzuki-Miyaura cross-coupling step for derivatives of this compound?

Answer:
Optimization requires addressing ligand immobilization and substrate activation . Immobilizing trifluoromethyl-substituted pyridine-oxazoline ligands on solid supports (e.g., silica) enhances catalytic efficiency and recyclability in continuous flow systems . Key parameters include:

  • Catalyst loading : 1–2 mol% Pd for cost-effectiveness.
  • Base selection : K₂CO₃ or Cs₂CO₃ to stabilize intermediates.
  • Residence time : 10–15 minutes in flow reactors for complete conversion.
    Contradictions in reported yields may arise from trace moisture or oxygen; thus, rigorous inert atmosphere protocols (e.g., Schlenk line) are advised.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., chloromethyl and nitrile groups). The deshielding effect of the nitrile group (δ ~110–120 ppm in ¹³C) and chlorine’s electronegativity influence splitting patterns .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (C₇H₃Cl₂N₂, MW 188.02) and isotopic clusters from chlorine atoms .
  • IR Spectroscopy : A sharp peak near 2230 cm⁻¹ confirms the nitrile group.

Advanced: How do structural modifications of this compound affect its bioactivity in targeted protein degradation?

Answer:
The compound’s core structure serves as a scaffold for proteolysis-targeting chimeras (PROTACs) . Introducing substituents like thioether or amino groups enhances binding to E3 ligases. For example, ABM-7 (a derivative with a thioxoimidazolidinone group) demonstrated high affinity for androgen receptors, enabling selective degradation . Key considerations:

  • Steric effects : Bulky groups at the 5-position reduce off-target interactions.
  • Solubility : Polar substituents (e.g., hydroxyl) improve pharmacokinetics but may reduce membrane permeability.

Basic: What purification challenges arise with this compound, and how are they resolved?

Answer:
Challenges include byproduct formation (e.g., dimerization) and chlorine volatility . Recommended methods:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) for optimal separation.
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals.
  • HPLC : Reverse-phase C18 columns resolve trace impurities, especially for intermediates in multi-step syntheses .

Advanced: What mechanistic insights explain contradictory reactivity data in halogen-exchange reactions of this compound?

Answer:
Discrepancies in reactivity often stem from solvent effects and substituent electronic profiles . For instance:

  • Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring substitution at the 3-position.
  • Electron-withdrawing groups (e.g., nitrile) deactivate the ring, slowing nucleophilic attack unless strong bases (e.g., NaH) are used. Contradictory reports on reaction rates may arise from incomplete substrate activation or competing elimination pathways.

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